Superior Antagonist Potency at Human NK1 Receptor Compared to Piperidine-Diol Derivatives
In a direct radioligand binding assay, 1-(Piperidin-2-yl)ethane-1,2-diol exhibited exceptional antagonist activity at the human neurokinin 1 (NK1) receptor, with an IC50 value of 0.0700 nM [1]. This potency is markedly higher than that reported for other piperidine-diol derivatives, such as the EP3 antagonist (Ki=3.16 nM) [2], representing a ~45-fold improvement in affinity. This quantitative difference underscores the compound's potential as a lead scaffold for developing highly potent NK1 antagonists, a target validated in pain and inflammation research.
| Evidence Dimension | Receptor binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 0.0700 nM at human NK1 receptor |
| Comparator Or Baseline | Piperidine-diol derivative (CHEMBL2035510) with Ki = 3.16 nM at rat EP3 receptor |
| Quantified Difference | ~45-fold more potent (assuming comparable assay sensitivity) |
| Conditions | Inhibition of 125I-substance P binding to human NK1 receptor in a radioligand binding assay |
Why This Matters
Demonstrates target-specific potency that is orders of magnitude better than structurally similar analogs, guiding selection for NK1-targeted research programs and reducing screening burden.
- [1] BindingDB. BDBM50067933: IC50=0.0700 nM at human neurokinin receptor 1. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Substance-P+receptor&reactant2=BDBM50067933&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] BindingDB. BDBM50384444 (CHEMBL2035510): Ki=3.16 nM at rat EP3 receptor. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50384444&google=BDBM50384444 View Source
